

Application Note: Quantification of Menthyl Anthranilate using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Menthyl anthranilate	
Cat. No.:	B129310	Get Quote

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Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Menthyl anthranilate**, a common UV filter in pharmaceutical and cosmetic products. The described method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for quality control and formulation analysis. This protocol is designed to be readily implemented in a laboratory setting, with clear instructions for sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.

Introduction

Menthyl anthranilate, also known as Meradimate, is an effective UV-A absorber commonly used in sunscreen and other personal care products to protect the skin from the harmful effects of solar radiation.[1] Accurate and precise quantification of Menthyl anthranilate in raw materials and finished products is crucial for ensuring product efficacy and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the determination of Menthyl anthranilate using a C18 reversed-phase column and a UV detector.



Experimental Protocols Apparatus and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended.
- Data Acquisition and Processing Software
- Analytical Balance
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 μm)

Reagents and Standards

- **Menthyl anthranilate** reference standard (analytical grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Sample Matrix (e.g., sunscreen lotion, cream)

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of the hydrophobic **Menthyl anthranilate**. The following conditions are recommended as a starting point for method development and optimization.



Parameter	Recommended Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile:Water (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detection Wavelength	340 nm
Run Time	10 minutes

Justification of Parameters:

- Column: A C18 column is chosen due to its hydrophobic stationary phase, which is ideal for retaining and separating non-polar compounds like Menthyl anthranilate.
- Mobile Phase: An isocratic mobile phase of acetonitrile and water is selected. Acetonitrile is
 a common organic modifier in reversed-phase HPLC with good UV transparency.[2] The high
 organic content (80%) is necessary to ensure the elution of the water-insoluble Menthyl
 anthranilate.
- Detection Wavelength: The UV absorption spectrum of Menthyl anthranilate shows a
 maximum at approximately 340 nm.[3] Setting the detector to this wavelength will provide
 optimal sensitivity.

Preparation of Standard Solutions

- Standard Stock Solution (1000 μg/mL): Accurately weigh approximately 100 mg of **Menthyl anthranilate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).



Sample Preparation

The following is a general procedure for a cream or lotion matrix. This may need to be optimized depending on the specific formulation.

- Accurately weigh an amount of the sample equivalent to approximately 10 mg of Menthyl anthranilate into a 50 mL volumetric flask.
- Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the Menthyl anthranilate.
- Allow the solution to cool to room temperature and then dilute to volume with methanol.
- Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- Further dilute the filtered solution with the mobile phase if necessary to fall within the calibration curve range.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo (sample matrix without the analyte) and showing no interfering peaks at the retention time of **Menthyl anthranilate**.

Linearity and Range

The linearity of the method should be established by analyzing the working standard solutions at a minimum of five concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.



Parameter	Acceptance Criteria
Correlation Coefficient (r²)	≥ 0.999
Range	e.g., 1 - 100 μg/mL

Accuracy

Accuracy should be assessed by performing recovery studies. This can be done by spiking a placebo matrix with known concentrations of **Menthyl anthranilate** at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery should be calculated.

Parameter	Acceptance Criteria
Recovery	98.0% - 102.0%

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

- Repeatability: Analyze a minimum of six replicate injections of the same standard solution on the same day and under the same experimental conditions.
- Intermediate Precision: The analysis should be repeated on a different day by a different analyst.

The precision is expressed as the relative standard deviation (%RSD).

Parameter	Acceptance Criteria
%RSD for Repeatability	≤ 2.0%
%RSD for Intermediate Precision	≤ 2.0%



Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

- LOD = 3.3 * (Standard Deviation of the Response / Slope)
- LOQ = 10 * (Standard Deviation of the Response / Slope)

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (μg/mL)	Peak Area (n=3)	Mean Peak Area	%RSD
1			
5			
10			
25	-		
50	-		
100	-		
Correlation Coefficient (r²)	\multicolumn{3}{c	X }	
Linear Regression Equation	\multicolumn{3}{c	Ж	

Table 2: Accuracy (Recovery) Data



Spiked Level	Theoretical Conc. (µg/mL)	Measured Conc. (µg/mL) (n=3)	Mean Recovery (%)	%RSD
80%				
100%	_			
120%	_			

Table 3: Precision Data

Parameter	Concentration (μg/mL)	Peak Area (n=6)	Mean Peak Area	%RSD
Repeatability (Day 1)	50			
Intermediate Precision (Day 2)	50	_		

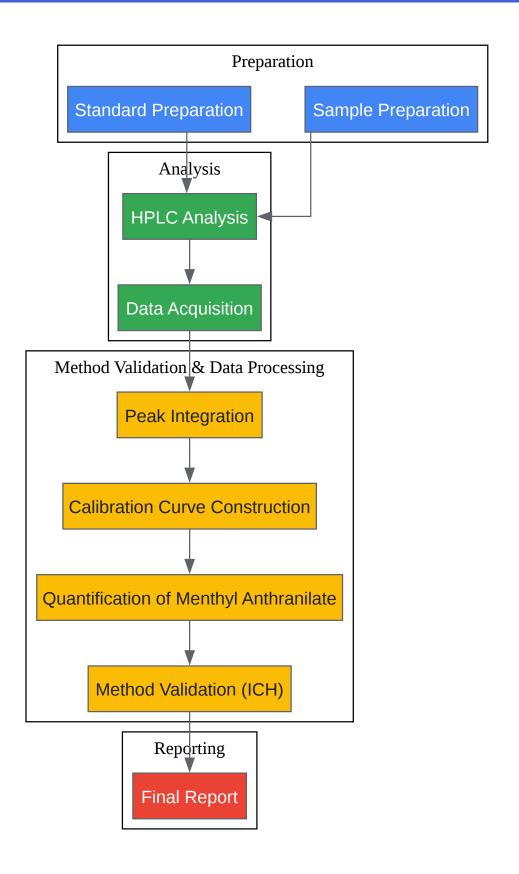
Table 4: LOD and LOQ

Parameter	Value (μg/mL)
Limit of Detection (LOD)	
Limit of Quantification (LOQ)	

Visualization

The overall workflow for the HPLC method development and quantification of **Menthyl anthranilate** is illustrated in the following diagram.





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Caption: Experimental workflow for **Menthyl anthranilate** quantification.



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